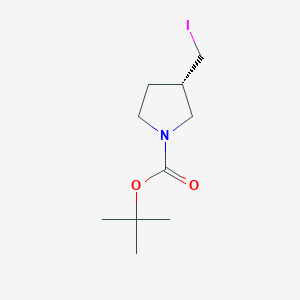
tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The tert-butyl group is attached to the carboxylate group, and an iodomethyl group is attached to the 3rd position of the pyrrolidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . A possible synthesis route could involve the introduction of the tert-butoxycarbonyl group into a pyrrolidine ring, followed by the introduction of the iodomethyl group .Molecular Structure Analysis
The molecular formula of this compound is C10H18INO2. It contains a pyrrolidine ring, a common feature in many natural products and pharmaceuticals. The iodomethyl group is a good leaving group, making this compound potentially useful in substitution reactions .Chemical Reactions Analysis
The tert-butyl group in this compound could elicit a unique reactivity pattern, making it useful in various chemical transformations . The iodomethyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature . Other properties like melting point, boiling point, and solubility would need to be determined experimentally .Applications De Recherche Scientifique
Enantioselective Synthesis of Pyrrolidines
Enantioselective nitrile anion cyclization has been utilized for the efficient synthesis of N-tert-butyl disubstituted pyrrolidines. This method involves a catalytic asymmetric reduction followed by a series of transformations culminating in a nitrile anion cyclization that forms the pyrrolidine ring with high yield and enantiomeric excess. Such processes underscore the compound's role in synthesizing chiral pyrrolidines, valuable intermediates in pharmaceutical chemistry (Chung et al., 2005).
Palladium-Catalyzed Coupling Reactions
The compound has been employed in palladium-catalyzed coupling reactions with arylboronic acids, leading to the synthesis of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This showcases its utility in constructing pyridine derivatives, crucial for developing various bioactive molecules and potential therapeutic agents (Wustrow & Wise, 1991).
Metal-Free Catalytic Oxidation
Iodine–pyridine–tert-butylhydroperoxide systems, involving tert-butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate, have been developed for the green and efficient oxidation of benzylic methylenes to ketones and primary amines to nitriles under solvent-free conditions. This metal-free catalytic system highlights the compound's application in environmentally benign oxidation processes, contributing to sustainable chemistry practices (Zhang et al., 2009).
Direct Synthesis of Benzylpyrrolidines
In situ trapping of Boc-2-pyrrolidinylmethylzinc iodide with aryl iodides has been demonstrated, leading to the direct synthesis of Boc-protected 2-benzylpyrrolidines. This approach provides an efficient pathway to benzylpyrrolidine derivatives, illustrating the compound's versatility in synthesizing nitrogen-containing heterocycles, which are pivotal in medicinal chemistry (Massah et al., 2010).
Continuous Flow Synthesis
The compound has also facilitated the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, showcasing its role in streamlining synthetic processes. The in situ hydrolysis of tert-butyl esters to produce corresponding acids in a single microreactor underscores the potential for integrating this compound into automated and efficient manufacturing processes (Herath & Cosford, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUFVBGZKFHSDQ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725073 | |
| Record name | tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate | |
CAS RN |
224168-68-7 | |
| Record name | tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3aR,4S,7R,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1507094.png)
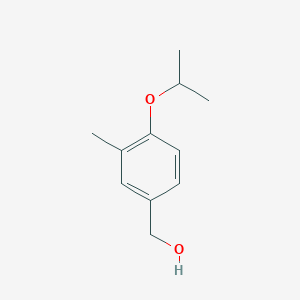
![3-Bromo-2-methylthieno[2,3-c]pyridine](/img/structure/B1507100.png)

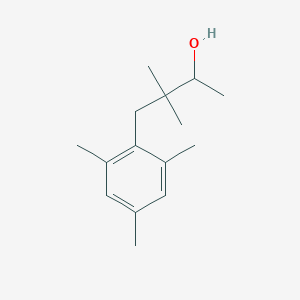
![Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B1507107.png)


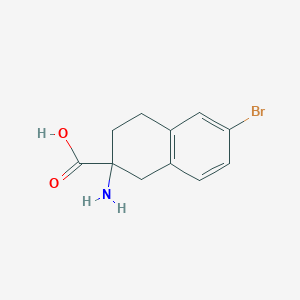

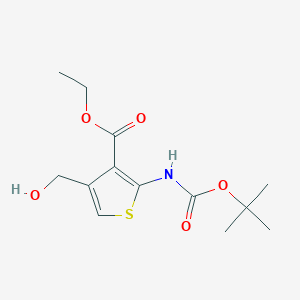
![1-Boc-4-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine](/img/structure/B1507118.png)